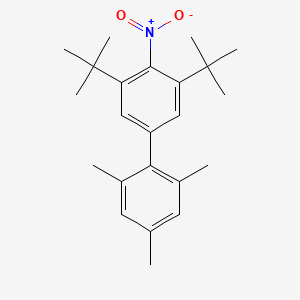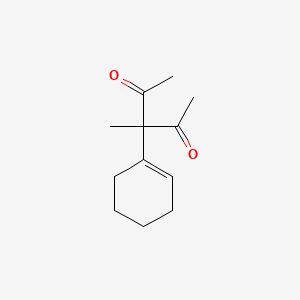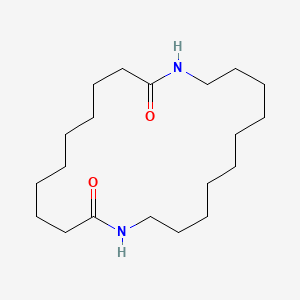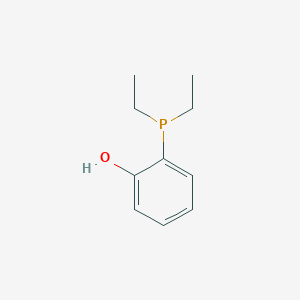![molecular formula C9H4BrF5 B12544290 Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- CAS No. 146500-63-2](/img/structure/B12544290.png)
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is a halogenated aromatic compound It features a benzene ring substituted with a bromine atom and a difluoro-trifluoromethyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- typically involves halogenation and coupling reactions. One common method is the bromination of a difluoro-trifluoromethyl ethenyl benzene precursor using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce difluoro-trifluoromethyl benzene derivatives.
Scientific Research Applications
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with unique electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- involves its interaction with specific molecular targets. The bromine atom and the difluoro-trifluoromethyl ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-2,4-difluoro-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the difluoro-ethenyl group, resulting in different reactivity and applications.
Uniqueness
Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is unique due to the presence of both bromine and the difluoro-trifluoromethyl ethenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in specialized applications such as advanced material synthesis and medicinal chemistry.
Properties
CAS No. |
146500-63-2 |
|---|---|
Molecular Formula |
C9H4BrF5 |
Molecular Weight |
287.02 g/mol |
IUPAC Name |
1-bromo-4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4BrF5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13,14)15/h1-4H |
InChI Key |
VIGZIGNDORZRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)


![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)

![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)



